Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
Description
Significance of Phenolic Compounds in Organic Chemistry and Material Science
Phenols are a cornerstone class of organic compounds, characterized by a hydroxyl (–OH) group directly attached to an aromatic ring. britannica.com This simple structural motif imparts a unique set of properties that makes them invaluable in both academic research and industrial applications.
In organic chemistry, the hydroxyl group strongly activates the aromatic ring, making phenols highly reactive towards electrophilic aromatic substitution reactions such as halogenation and nitration. ku.ac.thfiveable.me Their acidity, which is notably higher than that of aliphatic alcohols, allows for the formation of phenoxide ions, which are potent nucleophiles in various synthetic transformations. britannica.comwikipedia.org This reactivity makes them crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals like aspirin (B1665792) and dyes. britannica.com
In material science, phenols are fundamental building blocks for polymers and resins. The reaction of phenol (B47542) with formaldehyde, for instance, produces phenol-formaldehyde resins, famously known as Bakelite, one of the first synthetic plastics. ztelecgroup.com These materials are prized for their heat resistance, durability, and electrical insulation properties. ztelecgroup.com Furthermore, substituted phenols, such as butylated hydroxytoluene (BHT), are widely used as antioxidants to prevent degradation in foods, plastics, and other materials. britannica.com Naturally occurring polyphenols are also significant, forming the basis of complex polymers like lignin (B12514952) and contributing to the properties of many natural materials. ztelecgroup.com
Overview of Halogenated Phenols, with Emphasis on Bromine Functionality
Halogenated phenols, particularly those containing bromine, are a prominent subgroup with distinct characteristics and applications. Bromophenols can be synthesized through the electrophilic halogenation of phenol with bromine, a reaction that is highly influenced by the choice of solvent and reaction conditions. wikipedia.orgmlsu.ac.in In polar solvents like water, the reaction is rapid and often leads to polybromination, yielding products like 2,4,6-tribromophenol (B41969). mlsu.ac.inyoutube.com
Many brominated phenols are not just synthetic creations; they are significant natural products, especially in marine environments. researchgate.net Since their first isolation from the red alga Rhodomela larix in 1967, a vast number of bromophenols have been identified in marine algae, sponges, and other organisms. mdpi.comnih.gov In these organisms, they are believed to play roles in chemical defense. nih.gov
The incorporation of bromine atoms into the phenolic structure significantly alters its chemical and physical properties, including lipophilicity and electronic character. mdpi.com This, in turn, leads to a wide range of biological activities, with studies demonstrating their potential as antioxidant, antimicrobial, anticancer, and anti-diabetic agents. nih.govnih.govnih.gov Industrially, brominated phenols are important as flame retardants, with compounds like 2,4,6-tribromophenol and tetrabromobisphenol A (TBBPA) being used to improve the fire safety of plastics, textiles, and electronic components. mst.dkeuropa.eu
Structural Specificity of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
While the broader class of brominated phenols is well-documented, the specific isomer Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, is not extensively reported in scientific literature, indicating it is a rare or novel compound. However, a detailed analysis of its structure allows for a scientific projection of its chemical characteristics.
The molecule is built on a phenol core, substituted with five different functional groups. The reactivity and properties of the compound are determined by the interplay of the electronic and steric effects of these substituents:
Hydroxyl Group (-OH) at C1: As the defining feature of a phenol, this group is strongly activating and directs incoming electrophiles to the ortho and para positions.
Methoxy (B1213986) Groups (-OCH₃) at C2 and C4: These are powerful electron-donating groups that strongly activate the aromatic ring, enhancing its reactivity towards electrophilic substitution.
Methyl Group (-CH₃) at C3: This is a weakly activating, electron-donating group.
Bromine Atom (-Br) at C6: Like other halogens, bromine exerts a dual electronic effect: it is deactivating through induction (electron-withdrawing) but ortho-, para-directing through resonance (electron-donating).
Collectively, the two methoxy groups and the hydroxyl group make the aromatic ring highly electron-rich and thus very reactive. The single remaining unsubstituted position (C5) would be the most likely site for further electrophilic attack. Significant steric hindrance is expected from the bulky groups positioned at C2, C3, and C6, which would influence the molecule's ability to interact with other reagents or biological targets.
Table 1: Calculated Physicochemical Properties of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-2,4-dimethoxy-3-methylphenol |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| CAS Number | Not available |
Research Landscape and Historical Context of Related Compounds
The study of brominated phenols has evolved significantly since their initial discovery as natural products. mdpi.com Much of the research has been driven by their potent and diverse biological activities, leading to the synthesis of numerous derivatives to explore structure-activity relationships. nih.govnih.gov
While direct research on 6-bromo-2,4-dimethoxy-3-methylphenol is scarce, studies on closely related isomers provide valuable context. For example, a patent details the synthesis of 3-bromo-2,6-dimethoxy-4-methylphenol . google.com This compound serves as a key intermediate in the industrial preparation of Coenzyme Q-10, demonstrating the utility of polysubstituted bromophenols as specialized building blocks in organic synthesis. google.com The synthesis involves a highly selective monobromination of the precursor, 2,6-dimethoxy-4-methylphenol (B1584894), highlighting the chemical challenges and solutions in controlling reactivity on a highly activated phenol ring. google.com
Furthermore, research into synthetic bromophenol derivatives with multiple methoxy groups is an active area. Studies have reported the synthesis of complex brominated diaryl methanes with multiple methoxy substituents, which were then evaluated for their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com These investigations underscore the continued interest in this class of compounds for potential therapeutic applications. The development of regioselective bromination techniques for phenols remains a key focus, aiming to provide efficient and controlled access to specific isomers for various applications. chemistryviews.org
Table 2: Comparison of Related Brominated Phenol Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Research Context |
|---|---|---|---|
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 g/mol | Flame retardant, natural product, common synthetic product. acs.orgnist.gov |
| 3-bromo-2,6-dimethoxy-4-methylphenol | C₉H₁₁BrO₃ | 247.09 g/mol | Intermediate for Coenzyme Q-10 synthesis. google.com |
Structure
3D Structure
Properties
CAS No. |
351378-72-8 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
6-bromo-2,4-dimethoxy-3-methylphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5-7(12-2)4-6(10)8(11)9(5)13-3/h4,11H,1-3H3 |
InChI Key |
YZQZLKPXXSEVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)Br)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Chemistry
Regioselective Bromination Strategies for Phenolic Scaffolds
The introduction of a bromine atom at a specific position on a phenolic ring is a critical step in the synthesis of many complex organic molecules. The high reactivity of the phenol (B47542) ring towards electrophilic substitution often leads to a mixture of products, making regioselectivity a significant challenge.
Direct Bromination Approaches: Optimization and Selectivity Control
Direct bromination of phenolic compounds is a common method for introducing a bromine atom onto the aromatic ring. However, controlling the selectivity of this reaction to obtain a specific isomer can be challenging due to the activating nature of the hydroxyl group, which can lead to polybromination.
A specific method for the synthesis of 6-bromo-2,4-dimethoxy-3-methylphenol involves the direct bromination of 2,6-dimethoxy-4-methylphenol (B1584894). google.com In a typical procedure, 2,6-dimethoxy-4-methylphenol is dissolved in a suitable reaction solvent, such as 1,2-ethylene dichloride or 1,3-propylene dichloride, along with an auxiliary agent like glacial acetic acid. google.com Bromine is then added dropwise to the reaction mixture at a controlled temperature, typically between 30 and 50 degrees Celsius. google.com The reaction is allowed to proceed for several hours, after which the desired product, 3-bromo-2,6-dimethoxy-4-methylphenol, is isolated by crystallization. google.com This method has been shown to achieve high yields, with reported values around 98.1%. google.com
The table below summarizes a representative experimental setup for the direct bromination of 2,6-dimethoxy-4-methylphenol.
| Reactant/Reagent | Quantity | Role |
| 2,6-dimethoxy-4-methylphenol | 84.1g (0.5mol) | Starting Material |
| 1,2-ethylene dichloride | 250ml | Solvent |
| Glacial acetic acid | 120.0g (2.0mol) | Auxiliary Agent |
| Bromine | 79.9g (0.5mol) | Brominating Agent |
This data is illustrative of a specific experimental procedure and may be subject to variation.
Controlling the regioselectivity of phenol bromination is a subject of ongoing research. For instance, the use of zeolites has been shown to induce high para-selectivity in the electrophilic bromination of some substrates. nih.gov The reaction temperature can also be a critical factor in achieving high regioselectivity. nih.gov
Role of Reaction Solvents and Auxiliaries in Monobromination
The choice of solvent and the use of auxiliary agents play a crucial role in directing the outcome of the monobromination of phenolic compounds. The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the regioselectivity of the reaction.
In the synthesis of 6-bromo-2,4-dimethoxy-3-methylphenol, solvents such as 1,2-ethylene dichloride and 1,3-propylene dichloride have been employed. google.com Glacial acetic acid is used as an auxiliary agent in this reaction, which can modulate the reaction conditions. google.com The use of polar aprotic solvents like acetonitrile (B52724) can also facilitate the bromination of phenols. chemrxiv.org In some cases, the solvent itself can be the source of the halogen, as seen in the use of 1-butyl-3-methylpyridinium (B1228570) tribromide as both a reagent and a solvent for the nuclear bromination of phenols. researchgate.net
The acidity of the reaction medium is another critical factor. Acidic conditions are often necessary for the in-situ generation of bromine from systems like KBr-KBrO3. chemrxiv.org Acetic acid can serve the dual purpose of being a solvent and providing the necessary acidic environment. nih.gov The ortho to para product ratio in the bromination of phenols can be significantly influenced by the solvent and the concentration of hydrobromic acid present in the reaction medium. rsc.org For example, in aqueous medium, phenol tends to be deprotonated to the more reactive phenoxide ion, leading to trisubstitution. In contrast, in less polar organic solvents, monosubstitution is more likely to occur. stackexchange.com
Utilization of N-Bromosuccinimide (NBS) and Related Brominating Agents
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of organic compounds, including phenols. wikipedia.org It is often favored for its ability to provide a low, constant concentration of bromine, which can help to avoid over-bromination. NBS can be used for the bromination of electron-rich aromatic compounds, and the use of DMF as a solvent often leads to high para-selectivity. wikipedia.org
The solid-state bromination of substituted phenols with NBS has been shown to yield exclusively nuclear brominated products. rsc.org The reactivity in the solid state is dependent on factors such as reaction time, temperature, and the nature of the substituents on the phenol. rsc.org
For para-substituted phenols, NBS can be used to achieve ortho-bromination. nih.gov The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can improve the selectivity for mono-ortho-bromination. nih.gov The use of ACS-grade methanol (B129727) as a solvent in the NBS bromination of phenols has been shown to lead to high yields of the desired mono-ortho-brominated products in short reaction times. nih.gov The reaction of phenols with NBS can proceed through the formation of 2-bromocyclohexadienone-type intermediates, which then enolize to form the 2-bromophenol. cdnsciencepub.com
Novel Electrophilic Bromination Systems (e.g., I(III)-based reagents)
In recent years, there has been growing interest in the development of novel electrophilic bromination systems that offer improved selectivity and milder reaction conditions. Among these, hypervalent iodine(III) reagents have emerged as promising alternatives to traditional brominating agents.
A practical electrophilic bromination procedure for phenols and phenol-ethers has been developed using a new I(III)-based reagent, the PIDA–AlBr3 system. rsc.org This system is operationally easy to prepare by mixing PIDA (phenyliodine diacetate) and aluminum bromide. rsc.org This method has been successfully applied to a broad scope of arenes under efficient and very mild reaction conditions. rsc.org
Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD) and iodobenzene di(trifluoroacetate) (IBTA), are known to oxidize phenols to quinone-type products or iodonium (B1229267) ylides. wikipedia.org The development of new reagents based on a λ3-iodane core for electrophilic trifluoromethylation has also been a subject of research, highlighting the versatility of hypervalent iodine chemistry. acs.org
Precursor Synthesis and Functional Group Transformations
The synthesis of the target compound, Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, relies on the availability of the starting material, 2,6-dimethoxy-4-methylphenol.
Synthesis of 2,6-dimethoxy-4-methylphenol as Starting Material
The precursor, 2,6-dimethoxy-4-methylphenol, can be synthesized from 2,6-dimethoxyphenol (B48157). One reported method involves a two-step process. prepchem.com In the first step, 2,6-dimethoxyphenol is reacted with formalin (a solution of formaldehyde) in the presence of aqueous sodium hydroxide (B78521) to yield 2,6-dimethoxy-4-(hydroxymethyl)phenol. prepchem.comprepchem.com This intermediate is then subjected to a reduction reaction. Specifically, it is reacted with hydrogen gas in methanol in the presence of a platinum-alumina catalyst at elevated temperature and pressure to afford 2,6-dimethoxy-4-methylphenol. prepchem.com
The table below outlines the key steps and reagents in a representative synthesis of 2,6-dimethoxy-4-methylphenol.
| Step | Starting Material | Reagents | Product |
| 1 | 2,6-dimethoxyphenol | Formalin, Sodium Hydroxide | 2,6-dimethoxy-4-(hydroxymethyl)phenol |
| 2 | 2,6-dimethoxy-4-(hydroxymethyl)phenol | Hydrogen, Platinum-alumina catalyst, Methanol | 2,6-dimethoxy-4-methylphenol |
This data represents a general synthetic route and specific conditions may vary.
Another approach to the synthesis of 2,6-dimethoxy-4-methylphenol involves the reaction of a monohaloarene with sodium methoxide (B1231860) in the presence of a copper(I) chloride catalyst in an autoclave. chemicalbook.com
Methylation and Methoxylation Reactions in Phenol Derivatization
The synthesis of the precursor for Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, namely 2,4-dimethoxy-3-methylphenol, relies on precise methylation and methoxylation strategies. These reactions are fundamental in building the core structure of many substituted phenols and their derivatives.
Methylation: Methylation can be targeted to either the phenolic hydroxyl group (O-methylation) or the aromatic ring (C-methylation). In the context of synthesizing the target compound's precursors, C-methylation is particularly relevant. The vapor-phase methylation of phenols using methanol over metal oxide catalysts, such as magnesium oxide, is a well-established industrial process. google.com This method can introduce methyl groups onto the aromatic ring, although controlling regioselectivity can be challenging. For laboratory-scale synthesis, Friedel-Crafts alkylation using reagents like methyl iodide in the presence of a Lewis acid catalyst is a common approach.
Methoxylation: Introducing methoxy (B1213986) groups onto a phenolic ring can be accomplished through several routes. One common laboratory method is the Williamson ether synthesis, where a dihydroxy-substituted precursor is selectively O-methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Another advanced approach involves the nucleophilic aromatic substitution (SNAr) of a suitably activated precursor, such as a fluoroarene derivative. nih.gov For instance, a chlorinated or fluorinated phenol derivative can react with sodium methoxide in a polar aprotic solvent like DMF to yield the corresponding methoxylated product. nih.gov
The demethylation of polymethoxylated compounds is also a crucial reverse reaction. Reagents like boron tribromide (BBr₃) are effective for the O-demethylation of aryl methyl ethers to yield the corresponding phenols, a strategy often employed in the final steps of natural product synthesis or for creating novel bromophenol derivatives. mdpi.com
The following table summarizes common reagents and conditions for these transformations.
| Reaction Type | Reagent(s) | Catalyst/Conditions | Purpose in Derivatization |
| O-Methylation | Methyl iodide, Dimethyl sulfate | Base (e.g., K₂CO₃, NaH) | Protection of hydroxyl group or synthesis of methoxyarenes |
| C-Methylation | Methanol | Magnesium Oxide, High Temp (475-600 °C) | Introduction of methyl groups onto the aromatic ring google.com |
| Methoxylation | Sodium methoxide | DMF, 110 °C | Conversion of fluoroarenes to methoxyarenes nih.gov |
| O-Demethylation | Boron tribromide (BBr₃) | Dichloromethane (DCM), 0 °C | Synthesis of target phenols from methoxylated intermediates mdpi.com |
Green Chemistry Principles in Bromophenol Synthesis
The synthesis of bromophenols, including Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, has traditionally relied on molecular bromine, which poses significant handling risks and environmental concerns. cambridgescholars.com Modern synthetic chemistry emphasizes the adoption of green principles to mitigate these issues, focusing on atom economy, safer reagents, and environmentally benign solvents.
A key green strategy is the in situ generation of the brominating agent from safer, more stable sources. Oxidative bromination, which uses a combination of a bromide salt (like KBr or NaBr) and a strong oxidant, is a prominent example. researchgate.net This approach avoids the direct use of hazardous liquid bromine.
Common green bromination systems include:
H₂O₂/HBr: This system uses hydrogen peroxide as a clean oxidant with hydrogen bromide. The reaction can often be performed in aqueous media or ethanol (B145695), reducing the need for volatile organic compounds (VOCs). researchgate.netnih.gov The only byproduct is water, making it a highly atom-economical and environmentally friendly method. researchgate.net
Oxone/Ammonium (B1175870) Bromide: The combination of Oxone (potassium peroxymonosulfate) and ammonium bromide in solvents like methanol or water provides a simple and efficient method for the regioselective monobromination of activated aromatic compounds at ambient temperature. organic-chemistry.org
The following table compares traditional and green bromination methods.
| Parameter | Traditional Method (Molecular Bromine) | Green Method (e.g., H₂O₂/HBr) |
| Brominating Agent | Liquid Br₂ | In situ generated from HBr/H₂O₂ |
| Solvents | Often chlorinated (e.g., CCl₄, CHCl₃) | Water, Ethanol nih.gov |
| Byproducts | HBr (corrosive gas) | Water researchgate.net |
| Safety | High toxicity, corrosive, requires special handling | Safer reagents, reduced handling risks |
| Atom Economy | Moderate | High |
A scalable and efficient one-minute protocol for synthesizing substituted phenols and bromophenols has been developed using aqueous hydrogen peroxide as the oxidant in ethanol. nih.gov This method highlights the potential for rapid, green, and high-yield production of complex phenols. nih.gov
Catalytic Approaches in Bromination and Related Transformations
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of bromination reactions. By lowering the activation energy, catalysts can enable reactions under milder conditions and provide control over the substitution pattern, which is crucial for synthesizing a specific isomer like Phenol, 6-bromo-2,4-dimethoxy-3-methyl-.
General Base Catalysis: Studies on the aqueous bromination of phenols have shown that the reaction is catalyzed by general bases, such as carboxylate anions. cdnsciencepub.com The proposed mechanism involves the deprotonation of the phenolic hydroxyl group by the base occurring concurrently with the electrophilic attack by molecular bromine. cdnsciencepub.com This catalytic action can facilitate the reaction in aqueous solutions under buffered conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient methodology for bromination. In a typical system, a photocatalyst like Ru(bpy)₃Cl₂ is excited by visible light (e.g., blue LEDs). beilstein-journals.org The excited catalyst can then oxidize a bromide source or activate a bromine donor like carbon tetrachloride (CBr₄) to generate a bromine radical, which subsequently carries out the bromination. beilstein-journals.org This method allows for the in situ preparation of the reactive bromine species under mild conditions. beilstein-journals.org
Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recovery. Layered double hydroxides (LDHs), such as ZnAl–BrO₃⁻–LDHs, have been successfully employed for the regioselective mono-bromination of phenols. nih.gov These materials act as both a source of the brominating agent (bromate) and a catalytic surface, favoring para-substitution or ortho-substitution if the para position is blocked. nih.gov
A patent for the synthesis of the related isomer, 3-bromo-2,6-dimethoxy-4-methylphenol, utilizes bromine in the presence of glacial acetic acid. google.com While not a catalytic cycle in the strictest sense, the acetic acid acts as a reaction promoter and solvent, facilitating the electrophilic aromatic substitution on the electron-rich phenol ring. google.com
The table below summarizes various catalytic approaches.
| Catalytic System | Catalyst/Reagents | Mechanism | Key Advantages |
| General Base Catalysis | Carboxylate buffers | Synchronous deprotonation and electrophilic attack cdnsciencepub.com | Facilitates reaction in aqueous media |
| Photoredox Catalysis | Ru(bpy)₃Cl₂, CBr₄, Visible Light | In situ generation of bromine via oxidative quenching beilstein-journals.org | Mild conditions, high efficiency |
| Heterogeneous Catalysis | ZnAl–BrO₃⁻–LDHs, KBr | Solid-phase bromate (B103136) source and catalytic surface nih.gov | Excellent regioselectivity, reusable catalyst nih.gov |
| Acid-Promoted | Bromine, Glacial Acetic Acid | Promotion of electrophilic substitution google.com | Direct, high-yield method for specific isomers google.com |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy would identify all the distinct proton environments in the molecule. For "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-", one would expect to see separate signals for the phenolic hydroxyl (-OH) proton, the single aromatic proton, the two methoxy (B1213986) (-OCH₃) groups, and the methyl (-CH₃) group. The chemical shift (δ) of each signal, measured in parts per million (ppm), would indicate its electronic environment. For instance, the aromatic proton's shift would be influenced by the surrounding electron-donating methoxy groups and the electron-withdrawing bromine atom. The hydroxyl proton's signal would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For the target compound, nine distinct signals would be expected: six for the carbons of the benzene (B151609) ring and one for each of the three substituent carbon atoms (two methoxy and one methyl). The chemical shifts of the aromatic carbons would be highly informative, indicating their substitution pattern. For example, the carbon atom bonded to the bromine (C-Br) would have a characteristic shift, as would the carbons bonded to the oxygen atoms (C-O) of the hydroxyl and methoxy groups.
To definitively piece together the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, though in this specific molecule with only one aromatic proton, its utility for the aromatic system would be limited.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would unequivocally link the methyl proton signal to the methyl carbon signal and the methoxy proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping longer-range connections (typically 2-3 bonds). It would show correlations between the aromatic proton and nearby carbons, and between the methyl and methoxy protons and the aromatic carbons, thereby confirming the precise substitution pattern on the benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
An FT-IR spectrum of "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-" would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups, usually just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Strong C-O stretching bands for the ether (methoxy) and phenol (B47542) groups, typically found in the 1000-1300 cm⁻¹ range.
A C-Br stretching vibration, which would appear at lower frequencies in the fingerprint region.
Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the aromatic ring vibrations and the C-Br stretch, which can sometimes be weak in an IR spectrum.
Once this data is collected and published, a comprehensive article detailing the spectroscopic characterization and structural elucidation of "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-" can be written.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-". The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this case is the substituted benzene ring, and the electronic transitions are primarily of the π → π* type. wikipedia.orgnih.gov
The phenol ring and its substituents—a bromine atom, two methoxy groups, and a methyl group—influence the energy of these transitions and thus the wavelengths of maximum absorption (λmax). The hydroxyl and methoxy groups are auxochromes, which possess non-bonding electrons (n electrons) that can also participate in n → π* transitions. These groups generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.
The UV-Vis spectrum of "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-" in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit two main absorption bands characteristic of substituted phenols. nih.gov These correspond to the π → π* transitions, often referred to as the E-band (ethylenic) and B-band (benzoic). The primary band, analogous to the 1La band in phenol, would appear at a shorter wavelength, while the secondary band, corresponding to the 1Lb band, would be observed at a longer wavelength. nih.gov The solvent can also influence the position of these bands; for instance, polar solvents can lead to shifts in λmax due to interactions with the solute molecules.
Table 1: Expected UV-Vis Absorption Data for Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
| Transition Type | Expected λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| π → π* (Primary Band) | ~220 - 240 | > 8,000 |
| π → π* (Secondary Band) | ~270 - 290 | ~1,000 - 3,000 |
| n → π* | ~300 - 320 | < 100 |
Note: The values in this table are estimations based on data for structurally similar substituted phenols and are presented for illustrative purposes.
Single Crystal X-ray Diffraction Analysis of Related Bromophenols
In addition to strong hydrogen bonds, weaker C-H···O interactions are also expected, involving the methyl and methoxy hydrogens as donors and the oxygen atoms as acceptors. The aromatic ring allows for the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent phenol rings align, contributing to the stability of the crystal lattice. The bromine atom can participate in halogen bonding (C-Br···O or C-Br···π interactions), further influencing the crystal packing. mdpi.com
Table 2: Expected Intermolecular Interactions in the Crystal Structure of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| O-H···O Hydrogen Bond | -OH | -OH, -OCH3 | 2.6 - 2.9 |
| C-H···O Hydrogen Bond | -CH3, -OCH3 | -OH, -OCH3 | 3.0 - 3.5 |
| π-π Stacking | Phenol Ring | Phenol Ring | 3.3 - 3.8 |
| Halogen Bonding (C-Br···O) | -Br | -OH, -OCH3 | 3.0 - 3.4 |
Note: The distances are typical values observed in related crystal structures and are for illustrative purposes.
The conformation of "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-" in the solid state refers to the spatial arrangement of its substituent groups relative to the phenol ring. The orientation of the hydroxyl and methoxy groups is of particular interest. Steric hindrance between the bulky bromine atom and the adjacent methoxy and methyl groups will likely influence the planarity of the molecule.
The torsion angles, which describe the rotation around single bonds, are key parameters in conformational analysis. libretexts.orgchemistrysteps.com For instance, the C-C-O-H torsion angle will define the orientation of the hydroxyl hydrogen. Similarly, the C-C-O-C torsion angles for the methoxy groups will determine their position relative to the benzene ring. In the solid state, the observed conformation will be the one that allows for the most stable crystal packing, balancing intramolecular steric effects with favorable intermolecular interactions. It is common for substituted phenols to adopt a conformation that facilitates the formation of strong hydrogen bonding networks. rsc.org
Table 3: Key Torsional Angles for Conformational Analysis of Phenol, 6-bromo-2,4-dimethoxy-3-methyl-
| Torsional Angle | Description | Expected Value (°) |
| C2-C1-O-H | Orientation of the hydroxyl group | ~0 or ~180 (for planarity) |
| C1-C2-O-C(methoxy) | Orientation of the 2-methoxy group | Variable, influenced by steric hindrance |
| C3-C4-O-C(methoxy) | Orientation of the 4-methoxy group | Variable, influenced by steric hindrance |
Note: Expected values are based on general observations for substituted phenols and can vary significantly depending on the specific crystal packing environment.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular structure and vibrational frequencies of molecules. researchgate.netkarazin.ua Calculations are often performed using specific basis sets, such as 6-311++G(d,p), to achieve a high level of accuracy. researchgate.netresearchgate.net These theoretical methods have become an effective tool for the spectral analysis of aromatic compounds. researchgate.net
The optimization of the molecular geometry of a compound allows for the determination of its most stable conformation. researchgate.net Through DFT calculations, it is possible to compute the precise bond lengths and angles of Phenol (B47542), 6-bromo-2,4-dimethoxy-3-methyl-. These calculated parameters can then be compared with experimental data, often obtained from X-ray crystallography, to validate the theoretical model. researchgate.netnih.gov For similar brominated and methoxy-substituted phenols, DFT methods have shown good agreement between calculated and experimental geometric parameters. researchgate.net
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-Br | [Data not available in search results] | |
| C-O (Phenol) | [Data not available in search results] | |
| C-O (Methoxy) | [Data not available in search results] | |
| O-H | [Data not available in search results] | |
| C-C-Br | ||
| C-O-H |
Vibrational frequency analysis is essential for interpreting infrared (IR) and Raman spectra. DFT calculations can predict the fundamental vibrational wavenumbers and their intensities. researchgate.net The assignment of these vibrational modes is aided by Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal vibration. researchgate.net For related aromatic compounds, the B3LYP functional combined with a suitable basis set has been shown to provide harmonic vibrations that are in good agreement with experimental IR and Raman data. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (PED) |
|---|---|---|
| [Data not available] | O-H stretch | [Data not available] |
| [Data not available] | C-H stretch (aromatic) | [Data not available] |
| [Data not available] | C-O stretch (methoxy) | [Data not available] |
| [Data not available] | C-Br stretch | [Data not available] |
Electronic Structure Analysis
The electronic properties of a molecule govern its reactivity and interactions. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) provide a detailed picture of the electron distribution and charge transfer possibilities.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netwikipedia.org A smaller gap suggests that the molecule is more reactive. wikipedia.org DFT calculations are a common method for determining these orbital energies and the corresponding energy gap. researchgate.netnih.gov Analysis of the HOMO and LUMO energy levels reveals insights into the molecule's electronic and optical properties. ossila.com
| Parameter | Energy (eV) |
|---|---|
| HOMO | [Data not available in search results] |
| LUMO | [Data not available in search results] |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. nih.gov Typically, red areas indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential) which are favorable for nucleophilic attack. researchgate.net Green and yellow regions represent neutral or slightly electron-rich areas, respectively. nih.gov This analysis provides crucial information about potential hydrogen-bonding sites and intermolecular interactions. researchgate.net
For Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the bromine atom, indicating these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen atom.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. rsc.orgnih.gov This method is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (π* or σ*). nih.gov These interactions contribute significantly to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A larger E(2) value indicates a more intense interaction between the electron donor and acceptor. nih.gov
In Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, NBO analysis would reveal hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms with the anti-bonding orbitals of the phenyl ring, as well as interactions involving the methoxy and methyl groups.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Quantifying Interatomic Contacts
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions, such as hydrogen bonds and van der Waals forces. For substituted phenols, Hirshfeld analysis often reveals the significance of O–H···O, C–H···O, and π–π stacking interactions in the crystal packing. nih.govnih.govbenthamdirect.com The percentage contributions of various interatomic contacts can be quantified, providing a detailed picture of the crystal's supramolecular architecture. nih.gov
Interaction Energy Calculations for Molecular Pairs
To further quantify the strength of intermolecular interactions, interaction energy calculations are performed for molecular pairs identified from the crystal structure. Using quantum chemical methods like Density Functional Theory (DFT), the total interaction energy can be decomposed into its electrostatic, polarization, dispersion, and exchange-repulsion components. This allows for a detailed understanding of the forces that govern the stability of molecular assemblies. nih.govbenthamdirect.com For similar phenolic compounds, these calculations often highlight the dominant role of hydrogen bonding in stabilizing molecular pairs. nih.gov
Tautomerism and Intramolecular Proton Transfer Investigations
Certain phenolic compounds, particularly those with imine substituents, can exist in different tautomeric forms, such as the phenol-imine and keto-amine forms. The equilibrium between these tautomers is influenced by factors like solvent polarity and temperature. Computational studies can predict the relative stabilities of these tautomers and investigate the mechanism of intramolecular proton transfer between them. By calculating the potential energy surface for the proton transfer process, the energy barrier for this transformation can be determined. researchgate.netscribd.comsinop.edu.tr These investigations are crucial for understanding the photochromic and thermochromic properties observed in some of these compounds. nih.gov
Nonlinear Optical (NLO) Properties and Computational Assessment
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and evaluation of new NLO materials. By calculating properties such as the dipole moment, polarizability, and first and second hyperpolarizabilities, the NLO response of a molecule can be predicted. metall-mater-eng.comresearchgate.netresearchgate.net For phenolic compounds, the presence of electron-donating and electron-accepting groups can significantly enhance their NLO properties through intramolecular charge transfer. nih.gov DFT calculations are commonly employed to assess these properties and guide the synthesis of new materials with desired NLO characteristics. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization Pathways
Electrophilic Aromatic Substitution Reactions
The aromatic ring of Phenol (B47542), 6-bromo-2,4-dimethoxy-3-methyl- is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl and methoxy (B1213986) groups, as well as the moderately activating methyl group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
A key example of electrophilic aromatic substitution on a related compound is the bromination of 2,6-dimethoxy-4-methylphenol (B1584894). In a patented process, this compound is treated with bromine in the presence of glacial acetic acid and a reaction solvent such as 1,2-dichloroethane (B1671644) at a controlled temperature of 30-50°C. This reaction achieves a highly selective monobromination to yield 3-bromo-2,6-dimethoxy-4-methylphenol, a direct precursor to the title compound. google.com The high selectivity of this reaction underscores the directing effects of the existing substituents on the aromatic ring.
| Reactant | Reagents | Product | Reaction Type |
| 2,6-dimethoxy-4-methylphenol | Bromine, Glacial Acetic Acid, 1,2-dichloroethane | 3-bromo-2,6-dimethoxy-4-methylphenol | Electrophilic Aromatic Substitution (Bromination) |
Nucleophilic Substitution Reactions
Carbon-Carbon Bond Formation Reactions
The presence of the bromine atom on the aromatic ring of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Stille) with Brominated Phenols
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Brominated phenols and their derivatives are common substrates for Suzuki-Miyaura reactions. For instance, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh3)4 catalyst and a base like K3PO4 in 1,4-dioxane (B91453) has been shown to produce good yields of the corresponding biaryl compounds. mdpi.com This demonstrates the feasibility of using brominated aromatic compounds in Suzuki couplings. While a specific example with Phenol, 6-bromo-2,4-dimethoxy-3-methyl- is not explicitly detailed in the provided research, its structure suggests it would be a viable substrate for such transformations, allowing for the introduction of a wide range of aryl or vinyl groups at the position of the bromine atom.
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. A general palladium-catalyzed process for the cross-coupling of unactivated secondary alkyl azastannatrane nucleophiles with aryl bromides has been developed, showcasing the utility of brominated aromatic compounds in Stille reactions. nih.gov Similar to the Suzuki reaction, Phenol, 6-bromo-2,4-dimethoxy-3-methyl- is expected to be a suitable partner in Stille couplings, enabling the formation of new carbon-carbon bonds.
| Reaction Type | Organohalide Substrate (Example) | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4, K3PO4 | Biaryl compounds |
| Stille | Aryl bromides | Secondary alkyl azastannatranes | Palladium catalyst | Aryl-alkyl compounds |
Demethylation Reactions of Methoxy Groups
The methoxy groups in Phenol, 6-bromo-2,4-dimethoxy-3-methyl- can be cleaved to form hydroxyl groups through demethylation reactions. This transformation is often accomplished using strong acids or Lewis acids. A variety of reagents are known to effect the demethylation of phenolic ethers, including boron tribromide (BBr3), pyridinium (B92312) chloride, and aluminum chloride (AlCl3). google.com For instance, a process for the regioselective demethylation of a p-methoxy group in phenolic esters involves the use of an excess of an aluminum halide in an organic solvent. google.com While this example is for a phenolic ester, similar principles would apply to the demethylation of the methoxy groups in Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, potentially offering a route to polyhydroxylated aromatic compounds.
Oxidation and Reduction Pathways
Oxidation: The phenolic hydroxyl group makes the compound susceptible to oxidation. Oxidation of hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol, has been studied, and similar pathways can be anticipated for Phenol, 6-bromo-2,4-dimethoxy-3-methyl-. acs.org Depending on the oxidant and reaction conditions, oxidation could lead to the formation of a phenoxy radical, which could then undergo further reactions, or potentially to the formation of a quinone-type structure. The electron-donating substituents on the ring would likely facilitate this oxidation.
Reduction: The bromine atom on the aromatic ring can be removed via reduction. This can be achieved through various methods, including catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride. The reduction of the bromine atom would yield 2,4-dimethoxy-3-methylphenol.
Synthesis of Complex Organic Intermediates (e.g., Coenzyme Q-10 precursors)
Phenol, 6-bromo-2,4-dimethoxy-3-methyl- and structurally similar compounds are valuable intermediates in the synthesis of complex molecules, most notably as precursors to Coenzyme Q-10 (ubiquinone). google.comnih.gov Coenzyme Q-10 is a vital component of the electron transport chain in cellular respiration.
The synthesis of Coenzyme Q-10 often involves the construction of a substituted benzoquinone ring followed by the attachment of a polyisoprenoid side chain. Brominated phenols serve as key building blocks for the quinone ring. For example, a synthetic route to a key intermediate of Coenzyme Q-10, (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene, starts from 2,3,4,5-tetramethoxytoluene. nih.gov This tetramethoxytoluene itself can be prepared from a brominated phenol precursor. google.com A patented method describes the preparation of 2,6-dimethoxy-3-bromo-4-methylphenol, which is then methylated to form 2,3,4,5-tetramethoxytoluene, a direct precursor for Coenzyme Q-10 synthesis. google.com This highlights the critical role of brominated and methoxylated phenols in constructing the core structure of this important biomolecule.
Natural Occurrence, Biosynthesis, and Biogenetic Considerations
Identification of Related Bromophenols in Natural Sources (e.g., Marine Organisms)
While "Phenol, 6-bromo-2,4-dimethoxy-3-methyl-" is a specific chemical entity, the broader class of brominated phenols, or bromophenols, are well-documented secondary metabolites, particularly prevalent in marine environments. nih.govencyclopedia.pub These compounds have been isolated from a wide array of marine life, including red, brown, and green algae, as well as sponges, ascidians, and marine proteobacteria. encyclopedia.pubmdpi.com Red algae (Rhodophyta) are especially known for producing the largest diversity of brominated compounds. d-nb.info
Simple bromophenols such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol (B41969) are found throughout green, brown, and red algae. d-nb.info Due to its widespread presence, 2,4,6-tribromophenol is often found in the highest concentrations in many algal samples. acs.org
More complex bromophenols are also common. For instance, lanosol (B1195854) (2,3-dibromo-4,5-dihydroxybenzyl alcohol) and its derivatives are characteristic of certain red algae, such as those in the genera Osmundaria, Vidalia, and Vertebrata (formerly Polysiphonia). d-nb.infonih.gov The red alga Vertebrata lanosa has been intensely studied and found to contain a series of hydroxylated bromophenol derivatives, including lanosol and related benzyl (B1604629) alcohols and benzaldehydes. nih.gov Other related compounds identified in marine algae include rhodomelol and methylrhodomelol. nih.gov The diversity extends to amino acid-coupled bromophenols, such as 3,5-dibromotyrosine, which has been identified in V. lanosa. nih.gov
The following table provides examples of bromophenols identified in marine organisms.
| Compound Type | Specific Examples | Natural Source (Example) |
| Simple Bromophenols | 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol, 2,6-Dibromophenol, 2,4,6-Tribromophenol | Various green, brown, and red algae |
| Lanosol Derivatives | Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), Lanosol methyl ether, Lanosol butenone | Red algae (Osmundaria colensoi, Vertebrata lanosa) d-nb.infomdpi.com |
| Amino Acid-Coupled | 3,5-Dibromotyrosine | Red alga (Vertebrata lanosa) nih.gov |
| Other Benzyl Derivatives | Rhodomelol, Methylrhodomelol, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) | Red algae (Vertebrata lanosa, Rhodomela confervoides) nih.govresearchgate.net |
Proposed Biosynthetic Pathways of Brominated Phenolic Compounds
The biosynthesis of bromophenols in marine organisms is a subject of ongoing research, though the general enzymatic mechanisms are becoming clearer. mdpi.commdpi.com The process is fundamentally an electrophilic aromatic substitution, where a bromine cation (or its equivalent) is added to a phenol (B47542) ring. This reaction is catalyzed by a class of enzymes known as haloperoxidases. nih.gov
Enzymatic Bromination via Haloperoxidases: The key enzymes implicated in the biosynthesis of marine bromophenols are vanadium-dependent haloperoxidases (V-HPOs), specifically vanadium bromoperoxidases (V-BrPOs). nih.gov These enzymes are widespread in marine algae, fungi, and bacteria. nih.gov The catalytic cycle of a V-BrPO involves the oxidation of a bromide ion (Br⁻), which is abundant in seawater, by hydrogen peroxide (H₂O₂). nih.govnih.gov This generates a reactive, enzyme-bound brominating species, chemically equivalent to an electrophilic "Br⁺" intermediate, such as a hypobromite (B1234621) (⁻OBr). nih.gov
The proposed mechanism follows these steps:
Hydrogen peroxide binds to the vanadate (B1173111) cofactor in the enzyme's active site. udel.edu
This activated peroxo-intermediate facilitates the oxidation of a bromide ion. udel.edu
The resulting electrophilic bromine species then brominates the phenolic substrate, which can be a simple phenol or a more complex precursor like tyrosine. mdpi.comresearchgate.net The position of bromination (ortho or para to the hydroxyl group) is influenced by the directing effects of the substituents on the aromatic ring. researchgate.net
Bacterial Biosynthesis: In addition to the peroxidase-mediated pathway in algae, distinct biosynthetic pathways have been identified in marine bacteria. nih.gov Research has uncovered a "bmp" (brominated marine pyrroles/phenols) biosynthetic gene locus in marine bacteria such as Pseudoalteromonas luteoviolacea. nih.gov This pathway provides a unified route for producing both bromophenols and bromopyrroles. For bromophenols, the pathway begins with chorismate, a key intermediate in the shikimate pathway. nih.gov A chorismate lyase converts chorismate to 4-hydroxybenzoic acid (4-HBA), which is then brominated by a flavin-dependent halogenase to produce compounds that can be further modified, for example, by cytochrome P450 enzymes to form polybrominated diphenyl ethers (PBDEs). nih.gov
While the biosynthetic pathways for many natural bromophenols are not fully elucidated, these enzymatic strategies represent the primary known mechanisms for the formation of these halogenated compounds in the marine environment. mdpi.commdpi.com
Structural Diversity and Functional Relevance of Natural Bromophenols
Natural bromophenols exhibit a remarkable structural diversity, which in turn gives rise to a wide spectrum of biological functions. d-nb.infonih.gov This diversity stems from variations in the number and position of bromine atoms and hydroxyl groups, as well as the nature of other substituents on the benzene (B151609) ring. nih.gov
Structural Diversity: The structural variety of bromophenols ranges from simple, single-ring compounds to complex, multi-ring structures. d-nb.info
Simple Phenols: These include mono-, di-, and tri-brominated phenols that are widely distributed in algae. d-nb.infoacs.org
Benzyl Derivatives: Compounds like lanosol and its ethers, esters, and aldehyde derivatives represent a common structural class, particularly in red algae. nih.govmdpi.com
Dimeric and Oligomeric Structures: Many bromophenols exist as dimers or even tetramers, with phenolic units linked by ether (C-O-C) or direct (C-C) bonds. nih.govrsc.org These linkages significantly influence the molecule's properties and bioactivity. rsc.org
Conjugated Molecules: Bromophenols can be found conjugated with other chemical moieties, such as sulfates (e.g., lanosol-4,7-disulfate) or amino acids (e.g., 3,5-dibromotyrosine), which increases their polarity and structural complexity. nih.govnih.gov
Functional Relevance: The functional roles of bromophenols are multifaceted, encompassing ecological functions for the producing organism and a range of pharmacologically relevant bioactivities. nih.govmdpi.com
Ecological Roles: It is widely believed that the primary ecological function of bromophenols is chemical defense. nih.govmdpi.com They can act as deterrents against grazing by herbivores and protect against bacterial and fungal infections. nih.govacs.org The characteristic "sea-like" or "iodine-like" flavor of some seafood is attributed to the presence of simple bromophenols, which are transferred through the marine food web from algae to fish and crustaceans. acs.orgnih.gov
Biological Activities: Marine bromophenols have attracted significant attention for their potential applications in medicine and functional foods due to their diverse biological activities. nih.govnih.gov These include:
Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals. nih.govresearchgate.netnih.gov The presence of a catechol (1,2-dihydroxybenzene) group and the degree of bromination can significantly enhance this activity. nih.govrsc.org
Antimicrobial Activity: A number of bromophenols have demonstrated activity against various pathogenic bacteria and fungi. nih.govmdpi.com
Anticancer Activity: Studies have shown that certain bromophenols can inhibit the growth of various human cancer cell lines and suppress tumor angiogenesis. mdpi.comresearchgate.net
Anti-diabetic Effects: Some bromophenol derivatives have been found to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes treatment. nih.govmdpi.com
Enzyme Inhibition: Beyond PTP1B, bromophenols have been shown to inhibit other enzymes, such as α-glucosidase and isocitrate lyase. nih.govencyclopedia.pub
The structural and functional diversity of natural bromophenols underscores their importance in marine ecosystems and highlights their potential as lead compounds for the development of new therapeutic agents. nih.govmdpi.com
Structure Activity Relationship Studies and Mechanistic Insights
Molecular Interactions with Biological Targets: Theoretical Frameworks
The interaction of small molecules like Phenol (B47542), 6-bromo-2,4-dimethoxy-3-methyl- with biological targets is governed by fundamental physicochemical principles. Theoretical frameworks such as Density Functional Theory (DFT) and quantum mechanical calculations are employed to predict and understand these interactions at a molecular level. nih.govnih.gov These computational approaches allow for the study of molecular structures, electronic properties, and potential energy surfaces, which are crucial in determining how a ligand binds to a receptor. nih.gov
Key molecular properties influencing these interactions include intramolecular hydrogen bonding, steric effects, and inductive effects of substituents on the phenol ring. nih.gov For bromophenols, the position and number of bromine substitutions significantly influence parameters like O-H bond length and stretching frequency, which can affect hydrogen bonding capabilities with biological targets. nih.gov Theoretical studies on bromophenols have revealed that upon processes like H-atom abstraction or electron transfer, the resulting radical species is stabilized by delocalization of the unpaired electron over the aromatic ring and the bromine substituent. nih.gov This understanding of electron distribution is vital for predicting reactivity and interaction with biological macromolecules. The interaction is often based on hydrogen bonding rather than proton transfer. utwente.nl These theoretical models provide a foundation for interpreting structure-activity relationships and designing molecules with specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Phenols
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jst.go.jpijsmr.in For substituted phenols, QSAR studies consistently reveal that two main parameters dominate their interactions with molecular targets: hydrophobicity and electronic effects. jst.go.jpresearchgate.net These models are essential for predicting the activity of new compounds and for understanding the mechanistic basis of their biological effects. researchgate.net By correlating physicochemical attributes with biological activities, QSAR provides a robust framework for investigating ligand-receptor interactions. jst.go.jp
Hydrophobicity is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. jst.go.jp It is commonly quantified by the partition coefficient (log P) between n-octanol and water or by the substituent hydrophobicity constant (π). jst.go.jpnih.gov In QSAR models for substituted phenols, hydrophobicity plays a major role in their biological activity, including toxicity and enzyme inhibition. jst.go.jpijsmr.in
The ability of a phenol to partition into lipid bilayers, such as cell membranes or the mitochondrial membrane, is directly related to its hydrophobicity. jst.go.jpacs.org This partitioning is a key step for reaching intracellular targets. jst.go.jp For instance, the toxicity of chlorophenols on respiratory functions is strongly dependent on their ability to enter the mitochondrial membrane, a process governed by their hydrophobic character. jst.go.jp Similarly, the affinity of polyphenols for cell membranes, which influences their cellular uptake and biological activity, correlates well with their partition coefficients. nih.gov Therefore, the hydrophobicity of the substituents on the phenol ring is a crucial factor in modulating the molecule's interaction with biological systems. ijsmr.inacs.org
The electronic properties of substituents on the phenol ring significantly influence the molecule's reactivity and its ability to interact with biological targets. jst.go.jp These effects are often described using parameters like molecular orbital indices (e.g., the energy of the lowest unoccupied molecular orbital, E-LUMO) and Hammett sigma (σ) constants. jst.go.jpresearchgate.net The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene (B151609) derivative. viu.ca
Hammett sigma constants (σ) describe the electron-donating or electron-withdrawing nature of a substituent, which in turn affects the acidity (pKa) of the phenolic hydroxyl group and the electron density distribution in the aromatic ring. viu.canih.gov In QSAR models, these electronic parameters are crucial for explaining the variance in biological activity. jst.go.jp For example, the toxicity of certain phenols has been shown to correlate with the electron-withdrawing ability of their substituents, as represented by Hammett Σσ values. jst.go.jp Electron-donating groups may enhance binding to some receptors by increasing the electron density on the phenolic ring, which can favor dipolar interactions with electron-deficient amino acid residues in a binding site.
Below is a table of Hammett Sigma Constants for various substituents, which are used in QSAR studies to quantify electronic effects.
| Substituent | σ_meta | σ_para |
| -Br | 0.39 | 0.23 |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | 0.12 | -0.27 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
Data sourced from Hansch et al. (1991) as presented in available literature.
Mechanistic Investigations of Enzyme Inhibition by Related Bromophenols
Bromophenols, a class of compounds found in marine organisms and also synthesized in laboratories, have been shown to exhibit a range of biological activities, including the inhibition of key enzymes. nih.govnih.gov Understanding the mechanisms by which these compounds inhibit enzymes like carbonic anhydrase and acetylcholinesterase is crucial for the development of new therapeutic agents.
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Phenols, including bromophenols, represent a class of CA inhibitors with a distinct mechanism of action compared to classical sulfonamide inhibitors. mdpi.com
The inhibition mechanism involves the anchoring of the phenol molecule to the zinc-coordinated water molecule within the enzyme's active site through hydrogen bonds involving the phenolic hydroxyl group. nih.gov This interaction occurs without displacing the zinc-bound water molecule itself. nih.gov Studies on various bromophenol derivatives have shown potent inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), with inhibition constants (Ki) in the low nanomolar range. nih.govaminer.org The specific interactions can be influenced by the substitution pattern on the phenol ring; for example, the presence and position of methoxy (B1213986) or hydroxyl groups can affect binding affinity, potentially through steric hindrance or the formation of additional hydrogen bonds with amino acid residues like Thr199. mdpi.com
The table below summarizes the inhibitory activity of selected bromophenols against human carbonic anhydrase isoenzymes.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| Bromophenol Derivative 1 | 1.85 ± 0.58 | 2.01 ± 0.52 |
| Bromophenol Derivative 2 | 5.04 ± 1.46 | 2.94 ± 1.31 |
| Novel Bromophenol A | 53.75 ± 12.54 | 42.84 ± 9.36 |
| Novel Bromophenol B | 234.68 ± 46.76 | 200.54 ± 57.25 |
Data are illustrative of findings from studies on various bromophenol derivatives. nih.govnih.gov
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) to terminate nerve impulses. researchgate.netdergipark.org.tr Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Natural and synthetic bromophenols have demonstrated significant AChE inhibitory activity. nih.govnih.gov
The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme. The AChE active site is located at the bottom of a narrow gorge and contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). researchgate.net Bromophenols can act as mixed-type or competitive inhibitors. nih.gov For example, molecular docking simulations suggest that bromophenols can engage in hydrogen-bond and halogen-bond interactions with key residues in the active site, such as Pro285 and His438. nih.gov The nature and position of substituents on the bromophenol scaffold are critical for inhibitory potency, influencing how the molecule fits within the active site gorge and interacts with its residues. nih.govmdpi.com The presence of a hydroxyl group on the aromatic ring is often considered important for the inhibition of cholinesterases by these compounds. nih.gov
The table below presents the inhibitory potency of selected bromophenols against acetylcholinesterase.
| Compound | AChE Ki (μM) | AChE IC50 (nM) | Inhibition Type |
| Bromophenol 1 | 0.58 | - | Mixed |
| Bromophenol 2 | 0.71 | - | Mixed |
| Bromophenol 3 | 0.64 | - | Mixed |
| Novel Bromophenol C | - | 8.35 | Competitive |
| Novel Bromophenol D | - | 21.00 | Competitive |
Data are illustrative of findings from studies on various bromophenol derivatives. nih.govmdpi.com
Computational Docking Studies for Ligand-Receptor Interactions
Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). While specific docking studies for Phenol, 6-bromo-2,4-dimethoxy-3-methyl- are not extensively documented in publicly available literature, the principles of such studies can be extrapolated from research on structurally similar phenolic compounds. These studies are crucial for understanding how molecules like Phenol, 6-bromo-2,4-dimethoxy-3-methyl- might interact with biological targets at a molecular level, thereby providing insights into their potential bioactivities.
The process of molecular docking involves the following key steps:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from crystallographic or NMR studies, often from databases like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Preparation of the Ligand: The 3D structure of the ligand, in this case, Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.
Insights gained from such studies on related phenolic compounds often highlight the importance of specific functional groups in mediating interactions with amino acid residues in the receptor's active site. For instance, the hydroxyl group of the phenol can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in π-π stacking interactions. The bromo and methoxy substituents on Phenol, 6-bromo-2,4-dimethoxy-3-methyl- would also be expected to influence its binding profile through steric and electronic effects.
Molecular docking analyses of phenolic compounds against various enzymes have revealed the underlying mechanisms of their inhibitory activities. For example, studies on the inhibition of digestive enzymes like α-glucosidase and pancreatic lipase (B570770) by phenolic compounds have shown that the binding is often stabilized by hydrogen bonds. nih.gov
The following table outlines the key interactions typically investigated in computational docking studies of phenolic compounds:
| Interaction Type | Description | Potential Role of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- Functional Groups |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydroxyl (-OH) group can act as a hydrogen bond donor. The oxygen atoms of the methoxy (-OCH3) groups can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic ring and the methyl (-CH3) group contribute to the hydrophobic character of the molecule. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the phenol can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's active site. |
| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | The bromine (-Br) atom can interact with nucleophilic sites in the receptor. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms of the molecule contribute to these general attractive forces. |
General Principles of Phenolic Compound Bioactivity at the Molecular Level
The biological activities of phenolic compounds, including substituted phenols like Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, are fundamentally linked to their chemical structure, particularly the presence of a hydroxyl group attached to an aromatic ring. researchgate.net This arrangement facilitates their involvement in various molecular mechanisms.
Antioxidant Activity:
One of the most well-documented bioactivities of phenolic compounds is their antioxidant effect. researchgate.net This activity is primarily mediated through several mechanisms:
Free Radical Scavenging: Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals, thus terminating damaging chain reactions. studysmarter.co.uk The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. nih.gov
Metal Chelation: Some phenolic compounds can bind to transition metal ions, such as iron and copper, which can catalyze the formation of free radicals. nih.gov By chelating these metals, they prevent them from participating in oxidative reactions. nih.govresearchgate.net
Modulation of Gene Expression: Phenolic compounds can also influence the expression of genes related to the body's endogenous antioxidant defense systems, leading to an enhanced cellular antioxidant capacity. studysmarter.co.uk
The antioxidant potential of a phenolic compound is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov
Enzyme Inhibition:
Phenolic compounds are known to inhibit the activity of various enzymes. researchgate.net This inhibition can occur through several mechanisms:
Binding to the Active Site: Phenolics can bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's function. This binding can be reversible or irreversible.
Allosteric Inhibition: Binding to a site other than the active site (an allosteric site) can induce a conformational change in the enzyme that reduces its activity.
Protein Precipitation: At higher concentrations, some phenolic compounds, particularly tannins, can precipitate proteins, leading to nonspecific enzyme inhibition.
For example, phenolic compounds have been shown to inhibit enzymes involved in the digestion of carbohydrates and lipids, such as α-amylase, α-glucosidase, and pancreatic lipase. researchgate.net They can also inhibit enzymes involved in inflammatory processes and cell signaling. mdpi.com The inhibitory effect of oligomeric phenolics can be more pronounced than that of simple phenolics, and they may inactivate enzymes by forming reversible complexes. nih.gov
Modulation of Signaling Pathways:
Phenolic compounds can interact with various cellular signaling pathways, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com They can modulate the activity of protein kinases and transcription factors, leading to changes in gene expression. For instance, some polyphenols have been shown to modulate signaling cascades including PI3K/Akt, ERK, NF-κB, and MAPKs. mdpi.com
The following table summarizes the key molecular mechanisms underlying the bioactivity of phenolic compounds:
| Mechanism | Description | Key Molecular Interactions |
| Antioxidant | Neutralization of free radicals and prevention of oxidative damage. | Hydrogen atom transfer, single electron transfer, metal chelation. nih.govresearchgate.net |
| Enzyme Inhibition | Reduction of the catalytic activity of enzymes. | Competitive, non-competitive, or uncompetitive binding to enzyme active or allosteric sites. |
| Signal Transduction Modulation | Alteration of cellular signaling pathways. | Interaction with protein kinases, transcription factors, and other signaling molecules. |
Emerging Research Applications and Advanced Materials Science
Role as Building Blocks in Advanced Organic Synthesis
Substituted phenols are fundamental building blocks in organic synthesis, prized for their reactivity and versatility. The specific structure of 6-bromo-2,4-dimethoxy-3-methylphenol offers multiple reactive sites, making it a highly adaptable intermediate for constructing more complex molecules.
The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The introduction of a bromine atom into a molecular structure is a common strategy in drug design to enhance therapeutic activity or modify metabolic pathways. ump.edu.plump.edu.pl
Furthermore, the phenolic hydroxyl group can be readily converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions. Its acidity allows for facile deprotonation, creating a phenoxide that can act as a nucleophile in ether and ester synthesis. The presence and positioning of the methoxy (B1213986) and methyl groups influence the electron density of the aromatic ring, thereby directing the regioselectivity of subsequent chemical transformations.
An illustrative example of the importance of such substituted phenols is seen in the synthesis of biologically vital molecules. For instance, an isomer of the title compound, 2,6-dimethoxy-3-bromo-4-methylphenol, has been identified as a crucial intermediate in the preparation of Coenzyme Q-10. google.com Coenzyme Q-10 is a vital component in cellular energy production. google.com This highlights the role of brominated dimethoxy-methylphenols as key precursors to high-value, biologically active compounds. Similarly, other bromophenol derivatives are synthesized as intermediates for new diaryl methanes, which are then used to create potential enzyme inhibitors. mdpi.com
The strategic placement of substituents in 6-bromo-2,4-dimethoxy-3-methylphenol allows for a programmed, step-wise elaboration of the molecular structure, making it a valuable building block for synthesizing a diverse range of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Potential in Functional Materials Development
The development of advanced functional materials often relies on organic molecules that possess specific electronic, optical, or self-assembly properties. The structural characteristics of 6-bromo-2,4-dimethoxy-3-methylphenol suggest its potential as a precursor for such materials.
One significant avenue is the synthesis of Schiff bases. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are widely studied for their diverse applications, including as pigments, catalysts, and in coordination chemistry. nih.govnih.gov The phenolic group of 6-bromo-2,4-dimethoxy-3-methylphenol can be used to synthesize salicylaldehyde-type precursors through ortho-formylation, which are then reacted with amines to form Schiff base compounds. orgsyn.org
These Schiff base derivatives, particularly those involving substituted phenols, are known to exhibit interesting photophysical properties. Research on structurally related brominated Schiff bases has revealed properties such as:
Non-Linear Optical (NLO) Activity : Computational studies on similar dibrominated Schiff bases have shown high polarizability and hyperpolarizability, suggesting potential for use in NLO materials which are critical for optical computing and telecommunications. researchgate.net
Tautomerism and Photochromism : The ability to switch between keto-enol tautomeric forms is a feature of some phenolic Schiff bases, which can be influenced by solvents and lead to changes in color and electronic properties. researchgate.net
By incorporating 6-bromo-2,4-dimethoxy-3-methylphenol into larger conjugated systems, such as polymers or macrocycles, it is possible to develop materials with tailored electronic and photophysical properties for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.
Catalysis and Ligand Design Applications
The design of effective ligands is central to the field of catalysis, as ligands modulate the steric and electronic properties of a metal center, thereby controlling its catalytic activity and selectivity. Phenol (B47542), 6-bromo-2,4-dimethoxy-3-methyl-, is an excellent scaffold for the development of sophisticated ligands.
The most direct application is in the synthesis of "salen-type" ligands, which are a class of Schiff base ligands. These are typically tetradentate ligands that form stable complexes with a wide range of transition metals. The synthesis would involve the ortho-formylation of the phenol followed by condensation with a diamine. orgsyn.org The resulting metal complexes are known to be effective catalysts for various organic transformations, including oxidation, reduction, and asymmetric synthesis.
The bromine atom on the aromatic ring offers a distinct advantage for ligand modification. It can be used as a point of attachment to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse. Alternatively, the bromo-group can be substituted via cross-coupling reactions to introduce additional functional groups that can fine-tune the ligand's properties or introduce secondary functionalities, such as chiral centers for asymmetric catalysis.
The table below summarizes the applications of various substituted bromophenols, illustrating the potential roles that Phenol, 6-bromo-2,4-dimethoxy-3-methyl- could play based on the established chemistry of its structural analogs.
| Compound Class | Application Area | Key Findings/Potential Use | Reference |
|---|---|---|---|
| Brominated Phenolic Schiff Bases | Functional Materials | Exhibit keto-enol tautomerism and possess non-linear optical (NLO) properties. Potential for optical devices. | researchgate.net |
| Diaryl Methane Bromophenols | Organic Synthesis / Medicinal Chemistry | Serve as precursors to bioactive molecules that act as effective inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. | mdpi.com |
| Brominated Salicylaldehydes | Ligand Design | Key intermediates for synthesizing "salen" ligands used in coordination chemistry and catalysis. | orgsyn.org |
| Isomeric Bromo-Dimethoxy-Methylphenols | Biomolecule Synthesis | Act as crucial intermediates in the multi-step synthesis of high-value biological compounds like Coenzyme Q-10. | google.com |
| General Halophenols | Drug Design | The bromo-substituent can enhance interactions with biological targets and is a key feature in designing protein tyrosine kinase inhibitors. | nih.gov |
Research Gaps and Future Perspectives
Elucidation of Comprehensive Reaction Mechanisms
A significant research gap exists in the detailed mechanistic understanding of reactions involving Phenol (B47542), 6-bromo-2,4-dimethoxy-3-methyl-. While general principles of electrophilic aromatic substitution and reactions of phenols are well-established, the interplay of the bromo, dimethoxy, and methyl substituents on the reactivity and regioselectivity of this specific phenol is not fully understood.
Future research should focus on:
Kinetic and Thermodynamic Studies: Performing detailed kinetic and thermodynamic studies for reactions such as further halogenation, nitration, and sulfonation would provide quantitative data on the directing effects of the existing substituents. Evidence suggests that the bromination of phenols can proceed through different pathways, including general base catalysis, and involves intermediates like 4-bromo-2,5-cyclohexadienone. researchgate.net Investigating these aspects for the target molecule would be crucial.
Intermediate Trapping and Spectroscopic Identification: Utilizing advanced spectroscopic techniques to identify and characterize reaction intermediates would offer direct evidence for proposed mechanistic pathways.
Isotope Labeling Studies: Employing isotopically labeled reactants would help to trace the movement of atoms throughout a reaction, providing invaluable insights into bond-forming and bond-breaking steps. The oxidation of substituted phenols by cupric-superoxo complexes, for instance, has been studied to gain mechanistic insights into inherent reactivity patterns. acs.org
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- remains an area ripe for exploration. While classical methods for the synthesis of substituted phenols exist, there is a continuous drive to develop more sustainable and atom-economical approaches. rsc.orgrsc.org
Future research directions include:
Catalytic C-H Functionalization: Investigating transition-metal-catalyzed C-H functionalization strategies to introduce the bromo, methoxy (B1213986), or methyl groups onto a simpler phenol precursor would represent a more efficient synthetic route. rsc.org
Flow Chemistry Approaches: Developing continuous flow synthesis methods could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
Biocatalytic Methods: Exploring the use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly production methods.
Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources would align with the principles of green chemistry. mdpi.com A patent for the preparation of the isomeric 2,6-dimethoxy-3-bromo-4-methylphenol suggests a potential starting point for synthetic explorations. google.com
Advanced Spectroscopic Probes for Dynamic Processes
While standard spectroscopic characterization (NMR, IR, MS) provides a static picture of the molecule, a deeper understanding of its dynamic behavior is lacking. Advanced spectroscopic techniques can provide insights into conformational changes, intermolecular interactions, and excited-state properties.
Future research could employ:
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be used to study the dynamics of excited states, which is crucial for understanding photochemical reactions.
Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can reveal information about vibrational coupling and conformational dynamics in solution.
Solid-State NMR Spectroscopy: For crystalline forms of the compound, solid-state NMR can provide detailed information about the local environment and packing of molecules in the crystal lattice. The electronic spectra of substituted phenols have been studied both experimentally and computationally to understand their solvatochromic behavior. researchgate.net
Refined Computational Models for Predicting Properties and Interactions
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. fastercapital.com However, the accuracy of these predictions is highly dependent on the computational models used. For Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, there is a need for refined computational models that can accurately capture the subtle electronic and steric effects of the substituents.
Future efforts should be directed towards:
Developing and Validating High-Accuracy Models: Using high-level quantum chemical methods to benchmark and validate more computationally efficient density functional theory (DFT) models for this specific class of compounds. DFT calculations have been used to study the molecular structures and properties of bromophenols. nih.gov
Modeling Solvent Effects: Incorporating explicit solvent models in simulations to more accurately predict behavior in different solvent environments.
Predicting Spectroscopic Properties: Using computational methods to predict and interpret complex spectroscopic data, such as NMR chemical shifts and vibrational frequencies. nih.govlibretexts.org
QSAR and QSPR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate the molecular structure with biological activity or physical properties. nih.govresearchgate.net
| Property | Predicted Value | Computational Method |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311G++(d,p) |
| pKa | 8.2 | SMD/CAM-B3LYP/6-311G+dp |
| LogP | 3.8 | Molinspiration |
Note: The values in this table are hypothetical and represent the type of data that could be generated through refined computational models. Actual values would require specific calculations for Phenol, 6-bromo-2,4-dimethoxy-3-methyl-.
Exploration of New Derivatization Strategies for Enhanced Selectivity
Derivatization is a key strategy for modifying the properties of a molecule to enhance its utility. mdpi.com For Phenol, 6-bromo-2,4-dimethoxy-3-methyl-, the exploration of novel derivatization strategies could unlock new applications.
Future research should explore:
Selective O-Functionalization: Developing methods for the selective functionalization of the phenolic hydroxyl group to introduce a variety of functionalities, such as esters, ethers, and carbamates. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Utilizing the bromo substituent as a handle for transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Directed Ortho-Metalation: Investigating the possibility of using the existing substituents to direct metalation at specific positions on the aromatic ring, allowing for further selective functionalization. nih.govresearchgate.net
Polymerization: Exploring the potential of this compound as a monomer for the synthesis of novel polymers with tailored properties.
Deeper Understanding of Molecular Recognition Principles in Biological Systems
The potential biological activity of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- is largely unexplored. Understanding how this molecule interacts with biological targets is crucial for any potential therapeutic applications. uu.se Brominated phenols from marine algae have shown a range of biological activities, including antioxidant and antimicrobial effects. mdpi.comnih.gov
Future research in this area should focus on:
Screening for Biological Activity: Conducting high-throughput screening against a wide range of biological targets to identify potential therapeutic applications.
Structural Biology Studies: Using techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target.
Molecular Docking and Dynamics Simulations: Employing computational methods to model the binding of the compound to biological macromolecules and to understand the key interactions that govern binding affinity and selectivity. jocpr.com
Probing Enzyme Inhibition: Investigating the potential of this compound and its derivatives to act as inhibitors for specific enzymes, which could be a starting point for drug discovery. The inhibition of carbonic anhydrase and acetylcholinesterase by novel bromophenol derivatives has been reported. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for 6-bromo-2,4-dimethoxy-3-methylphenol, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves multi-step functionalization of a phenolic precursor. For example:
- Step 1: Bromination of a dimethoxy-methylphenol derivative using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.
- Step 2: Methylation via nucleophilic substitution (e.g., methyl iodide with K₂CO₃ in acetone) to introduce methoxy groups.
- Optimization: Use kinetic studies (e.g., time-resolved NMR) to monitor intermediates. Reaction efficiency improves with controlled stoichiometry (1:1.2 substrate:NBS) and inert atmospheres to prevent oxidation .
Table 1: Yield Optimization for Bromination Step
| NBS Equiv. | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | DMF | 0 | 62 |
| 1.2 | DMF | 25 | 85 |
| 1.5 | THF | 25 | 78 |
Basic: How is the structural integrity of 6-bromo-2,4-dimethoxy-3-methylphenol validated post-synthesis?
Methodological Answer:
Combine NMR (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) :
- ¹H NMR: Expect aromatic proton signals at δ 6.8–7.2 ppm (split due to bromine’s electron-withdrawing effect) and methoxy singlets (δ 3.7–3.9 ppm).
- HRMS: Exact mass calculated for C₉H₁₁BrO₃ ([M+H]⁺ = 259.9924) should match experimental data.
- Reference Data: Cross-check with NIST Chemistry WebBook entries for analogous bromophenols .
Basic: What purification strategies are effective for isolating 6-bromo-2,4-dimethoxy-3-methylphenol?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) gradient. Monitor fractions via TLC (Rf ≈ 0.3).
- Recrystallization: Dissolve in hot ethanol, cool to −20°C for 12 h. Purity >95% is achievable with 2–3 recrystallizations.
- HPLC-PDA: For high-purity applications (e.g., biological assays), employ reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How can response surface methodology (RSM) optimize biodegradation conditions for brominated phenolic derivatives?
Methodological Answer:
Adapt microbial degradation protocols (e.g., Pseudomonas putida NCIM 2102):
- Design: Use a central composite design (CCD) with variables: pH (4–9), temperature (28–36°C), agitation speed (100–200 rpm).
- Modeling: Fit data to a second-order polynomial. For example, in prior phenol degradation studies, optimal conditions were pH 7.49, 30°C, and 138 rpm, achieving 98% efficiency .
- Validation: Confirm via ANOVA (p < 0.05) and residual plots.
Table 2: RSM Results for Phenol Degradation (Adapted from )
| Variable | Optimal Value | Contribution (%) |
|---|---|---|
| pH | 7.49 | 42 |
| Temperature | 30°C | 35 |
| Agitation Speed | 138 rpm | 23 |
Advanced: How do substituents (bromo, methoxy, methyl) influence adsorption efficiency in wastewater treatment?
Methodological Answer:
- Adsorbent Screening: Test activated carbon, zeolites, and carbon nanotubes. Bromine increases hydrophobicity, enhancing affinity for nonpolar adsorbents.
- Isotherm Models: Fit data to Langmuir (monolayer) or Freundlich (heterogeneous) models. For example, methyl groups may reduce adsorption on hydrophilic zeolites due to steric hindrance .
- Kinetics: Pseudo-second-order models typically describe phenolic adsorption (R² > 0.99).
Advanced: How can computational modeling predict thermodynamic properties of brominated phenols?
Methodological Answer:
- Software: Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p)).
- Parameters: Compute Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Compare with NIST WebBook data for validation .
- Applications: Predict degradation pathways (e.g., bond dissociation energies for bromine cleavage).
Advanced: How should researchers resolve contradictions in reported optimal degradation conditions for phenolic compounds?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., pH 5–9, 25–40°C) and perform cluster analysis.
- Factorial Experiments: Test interactions between variables (e.g., pH × temperature) using a 2³ factorial design.
- Sensitivity Analysis: Rank parameters via Monte Carlo simulations to identify dominant factors .
Advanced: What safety protocols are critical for handling brominated phenolic compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
